4-Chloro-1-ethyl-2-methylbenzene
CAS No.: 89032-07-5
Cat. No.: VC17717288
Molecular Formula: C9H11Cl
Molecular Weight: 154.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89032-07-5 |
|---|---|
| Molecular Formula | C9H11Cl |
| Molecular Weight | 154.63 g/mol |
| IUPAC Name | 4-chloro-1-ethyl-2-methylbenzene |
| Standard InChI | InChI=1S/C9H11Cl/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 |
| Standard InChI Key | NIBYGGNLNNWOJX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=C(C=C1)Cl)C |
Introduction
Structural and Electronic Properties
Molecular Configuration and Substituent Effects
The molecular structure of 4-chloro-1-ethyl-2-methylbenzene (C₉H₁₁Cl) consists of a benzene ring with three distinct substituents:
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Ethyl group (-CH₂CH₃) at the 1-position, contributing steric bulk and moderate electron-donating effects via inductive mechanisms.
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Methyl group (-CH₃) at the 2-position, introducing additional steric hindrance and slight electron donation.
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Chlorine atom (-Cl) at the 4-position, exerting a strong electron-withdrawing effect through resonance and induction.
This substitution pattern creates a meta-directing electronic environment, favoring electrophilic substitution at the 5- and 3-positions relative to the chlorine atom. The steric constraints imposed by the ethyl and methyl groups further modulate reactivity, as demonstrated in comparative studies of ortho- and para-substituted chloroethylbenzenes .
Spectroscopic Characterization
While experimental data specific to 4-chloro-1-ethyl-2-methylbenzene are scarce, its structural analogs provide benchmarks for anticipated spectroscopic features:
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¹H NMR: The ethyl group’s methyl protons typically resonate as a triplet near δ 1.2 ppm (J = 7–8 Hz), with adjacent methylene protons appearing as a quartet around δ 2.6 ppm . The aromatic protons’ splitting patterns would reflect the asymmetric substitution, likely showing complex multiplet integrations between δ 7.0–7.3 ppm.
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¹³C NMR: The chlorine-bearing carbon is expected near δ 135–140 ppm, with alkyl carbons appearing between δ 15–30 ppm.
Synthetic Methodologies
Catalytic Hydrogenation of Styrene Derivatives
A robust approach to ethylbenzene analogs involves iron-catalyzed hydrogenation of substituted styrenes under high-pressure H₂. For example, Zhu et al. demonstrated that 2-methylstyrene undergoes complete hydrogenation to 1-ethyl-2-methylbenzene using FeCl₂-L8/LiAlH₄ catalysts in tetrahydrofuran (THF) at 30 atm H₂ . Adapting this methodology, 4-chloro-1-ethyl-2-methylbenzene could theoretically be synthesized via hydrogenation of 4-chloro-2-methylstyrene, followed by purification via fractional distillation.
Key reaction parameters:
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Catalyst: FeCl₂-L8 (0.1 mol%)
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Reducing agent: LiAlH₄ (0.5 mol%)
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Solvent: THF
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Pressure: 30 atm H₂
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Temperature: Room temperature
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Reaction time: ≤15 minutes (based on analogous transformations)
Friedel-Crafts Alkylation and Subsequent Chlorination
An alternative route involves:
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Ethylation of toluene: Aluminum chloride-catalyzed reaction with ethyl chloride yields 1-ethyl-2-methylbenzene.
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Electrophilic chlorination: Treatment with Cl₂ in the presence of FeCl₃ directs chlorination to the 4-position, leveraging the ethyl group’s para-directing influence.
This method risks forming regioisomers (e.g., 3-chloro derivatives) due to competing directing effects, necessitating careful control of reaction conditions.
Comparative Analysis of Structural Analogues
The reactivity and physical properties of 4-chloro-1-ethyl-2-methylbenzene can be contextualized against related compounds:
| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility in THF |
|---|---|---|---|
| 1-Chloro-4-ethylbenzene | 185–187 | -15 | High |
| 1-Ethyl-2-methylbenzene | 165–167 | -30 | Miscible |
| 4-Chloro-1-methylbenzene | 162–164 | -5 | Moderate |
Data extrapolated from hydrogenation studies and physicochemical databases .
The additional methyl group in 4-chloro-1-ethyl-2-methylbenzene elevates its boiling point relative to 1-chloro-4-ethylbenzene by ~20°C due to increased van der Waals interactions.
Applications in Organic Synthesis
Pharmaceutical Intermediate
The chlorine atom’s electronegativity makes this compound a candidate for nucleophilic aromatic substitution reactions. For instance, reaction with potassium amide (KNH₂) in liquid ammonia could yield 4-amino-1-ethyl-2-methylbenzene, a potential precursor to COX-2 inhibitors.
Ligand Design in Catalysis
Steric bulk from the ethyl and methyl groups may enhance enantioselectivity when incorporated into chiral ligands for asymmetric hydrogenation. Similar motifs are employed in biphenylphosphine ligands for transition-metal catalysts.
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